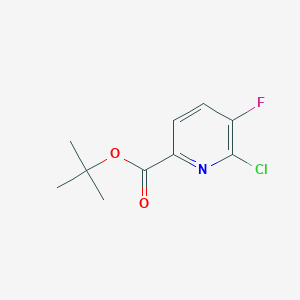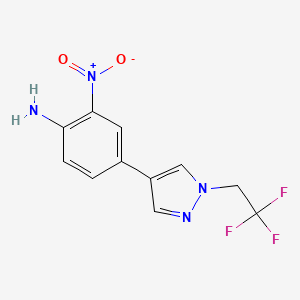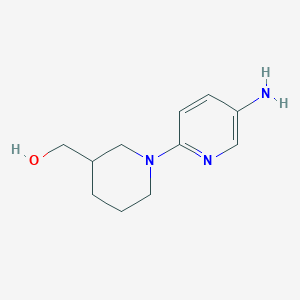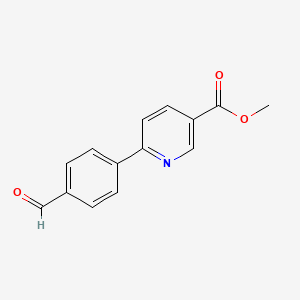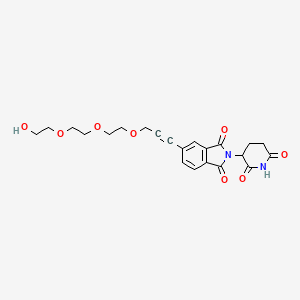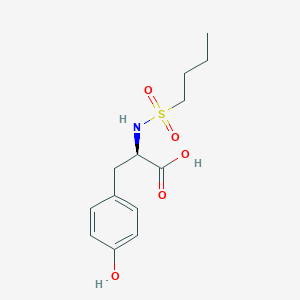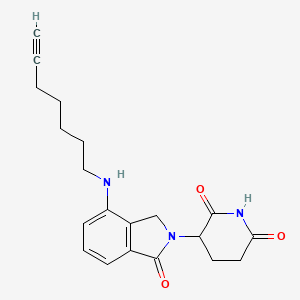![molecular formula C17H21BF4NP B14764705 (R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)
(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties. This compound is known for its stability and ability to act as a ligand in catalytic processes, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of ®-2-[(Diphenylphosphino)methyl]pyrrolidine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: ®-2-[(Diphenylphosphino)methyl]pyrrolidine and tetrafluoroboric acid.
Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
科学的研究の応用
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in asymmetric synthesis and transition metal catalysis.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials, leveraging its stability and reactivity.
作用機序
The mechanism by which ®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine group acts as a ligand, forming complexes with transition metals that facilitate various chemical transformations. The chiral nature of the compound allows for enantioselective catalysis, making it valuable in the synthesis of chiral molecules.
類似化合物との比較
Similar Compounds
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate: The enantiomer of the compound, with similar properties but opposite chirality.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
®-2-[(Diphenylphosphino)methyl]pyrrolidine: The precursor to the tetrafluoroborate salt, used in similar applications.
Uniqueness
®-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is unique due to its combination of chiral properties and stability, making it particularly valuable in asymmetric catalysis. Its ability to form stable complexes with transition metals sets it apart from other phosphine ligands, providing enhanced reactivity and selectivity in various chemical reactions.
特性
分子式 |
C17H21BF4NP |
|---|---|
分子量 |
357.1 g/mol |
IUPAC名 |
diphenyl-[[(2R)-pyrrolidin-1-ium-2-yl]methyl]phosphane;tetrafluoroborate |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1/t15-;/m1./s1 |
InChIキー |
WEGZQMKNDYFNNA-XFULWGLBSA-O |
異性体SMILES |
[B-](F)(F)(F)F.C1C[C@@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


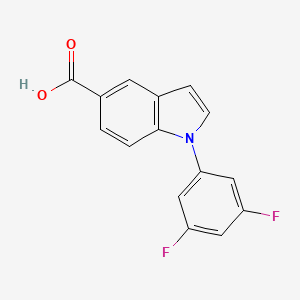
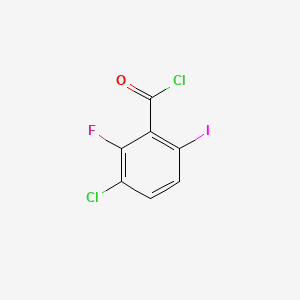
![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)

